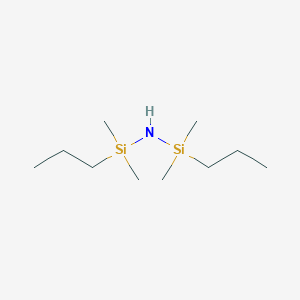

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVKQSYMDNUWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)N[Si](C)(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163160 | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-90-9 | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1,3 Dipropyl 1,1,3,3 Tetramethyldisilazane Analogs

Decomposition Pathways and Products

The stability of disilazanes under various conditions determines their suitability for applications such as chemical vapor deposition (CVD). The following subsections explore the decomposition of a key analog, 1,1,3,3-tetramethyldisilazane (B98777) (TMDSZ), which provides insights into the potential behavior of its dipropyl derivative.

Theoretical studies on the gas-phase decomposition of 1,1,3,3-tetramethyldisilazane (TMDSZ) have been conducted to understand its thermal stability and the primary dissociation channels. researchgate.netacs.org These studies are critical for predicting its behavior as a precursor in chemical vapor deposition (CVD) processes for silicon-based thin films. acs.org

Ab initio calculations have been employed to investigate both concerted and stepwise decomposition routes of TMDSZ. acs.org These calculations reveal that the presence of Si-H bonds in TMDSZ, a feature it shares with 1,3-dipropyl-1,1,3,3-tetramethyldisilazane, makes it more reactive than its fully methylated analog, hexamethyldisilazane (B44280) (HMDSZ). acs.org The bonds Si-N, Si-C, and N-H are all more easily broken in TMDSZ. acs.org

The most favorable decomposition pathways for TMDSZ, both kinetically and thermodynamically, lead to the formation of silene and silanimine species. acs.org The concerted elimination of methane (B114726) to form 1-dimethylsilylaminosilene is identified as the most favorable route, with a calculated activation barrier of 48.5 kcal mol⁻¹ and a reaction enthalpy of 11.6 kcal mol⁻¹. acs.org

Experimental studies using techniques like flash pyrolysis vacuum ultraviolet photoionization mass spectrometry can provide complementary data to these theoretical investigations, helping to validate the proposed decomposition mechanisms. researchgate.net

Table 1: Calculated Activation Barriers and Reaction Enthalpies for TMDSZ Decomposition

| Decomposition Pathway | Activation Barrier (ΔH₀‡, kcal mol⁻¹) | Reaction Enthalpy (ΔH₀, kcal mol⁻¹) |

| Concerted formation of 1-dimethylsilylaminosilene via methane elimination | 48.5 acs.org | 11.6 acs.org |

Note: This table presents theoretical data for 1,1,3,3-tetramethyldisilazane (TMDSZ), an analog of this compound.

In the context of catalytic chemical vapor deposition (Cat-CVD), the decomposition of disilazane precursors like TMDSZ is complex, involving both free-radical reactions and the formation of reactive intermediates such as silylenes and silenes. researchgate.netnih.gov

Studies on the Cat-CVD of TMDSZ have shown that the initial decomposition on a heated tungsten filament can lead to the formation of methyl radicals (•CH₃), ammonia (B1221849) (NH₃), and 1,1-dimethylsilanimine (DMSA). nih.gov The formation of these initial species triggers secondary gas-phase reactions.

Free-radical chain reactions are initiated by the formation of •CH₃, which then participate in hydrogen abstraction reactions. nih.gov These radical processes are dominant and lead to the formation of higher-mass, stable alkyl- and silyl-substituted disilazane and trisilazane products through radical recombination. nih.gov

Concurrently, the unstable 1,1-dimethylsilanimine (DMSA) can undergo head-to-tail cycloaddition reactions, resulting in the formation of cyclodisilazane species. nih.gov The competition between these free-radical and cycloaddition pathways is influenced by reaction conditions such as filament temperature and reaction time. nih.gov At lower temperatures and shorter reaction times, free-radical reactions may be as significant as silene chemistry, while at higher temperatures and longer times, silene chemistry tends to dominate. nih.gov

The activation energies for the formation of key initial products in the Cat-CVD of TMDSZ have been experimentally determined:

Table 2: Activation Energies for Product Formation in Cat-CVD of TMDSZ

| Product | Activation Energy (Eₐ, kJ mol⁻¹) | Temperature Range (°C) |

| •CH₃ | 61.2 ± 1.0 nih.gov | 1400–2000 nih.gov |

| NH₃ | 42.1 ± 0.9 nih.gov | 900–2400 nih.gov |

| DMSA (concerted) | 33.6 ± 2.3 nih.gov | 900–1500 nih.gov |

| DMSA (stepwise) | 155.0 ± 7.8 nih.gov | 2100–2400 nih.gov |

Note: This table presents experimental data for 1,1,3,3-tetramethyldisilazane (TMDSZ), an analog of this compound.

A characteristic reaction of disilazanes, including this compound, is their hydrolysis upon contact with moisture. This reaction leads to the cleavage of the Si-N-Si bond and the liberation of ammonia (NH₃). The other products of this reaction are the corresponding silanols, which can subsequently condense to form siloxanes.

The general reaction can be represented as: R₃Si-NH-SiR₃ + 2H₂O → 2 R₃Si-OH + NH₃

This reactivity is a key consideration in the handling and storage of disilazanes, as exposure to atmospheric moisture can lead to their degradation. In the context of Cat-CVD, it has been observed that ammonia formed during the process can be further converted to hydrogen (H₂) and nitrogen (N₂) in the reactor. nih.gov

Interactions with Biological and Environmental Matrices

Reactivity with Lignin (B12514952) Structures in Wood Conservation

Organosilicon compounds, including analogs derived from this compound, are utilized in wood conservation due to their ability to penetrate the wood structure and react with its polymeric components, primarily lignin and polysaccharides. The reactivity of the disilazane itself is predicated on its hydrolysis to the corresponding silanol (B1196071), 1,3-dipropyl-1,1,3,3-tetramethyldisiloxanediol. This in situ generated silanol is the primary reactive species that interacts with the wood cell wall.

Lignin is a complex, amorphous polymer rich in phenolic and aliphatic hydroxyl groups, which serve as reactive sites for organosilicon compounds. ncsu.edurug.nl The interaction between silanols and lignin is believed to proceed through the formation of covalent Si-O-C bonds. ncsu.eduacs.org This reaction effectively grafts the siloxane structure onto the lignin polymer, altering the wood's properties.

The key reactions involved in the modification of lignin by silane (B1218182) analogs can be summarized as follows:

Hydrolysis of the Precursor: The disilazane (or more commonly, an alkoxysilane in conservation practice) first hydrolyzes in the presence of moisture within the wood to form reactive silanol (Si-OH) groups. ncsu.edu

Condensation with Lignin: The silanol groups then condense with the hydroxyl groups present in the lignin structure. This can occur with both the phenolic hydroxyls on the aromatic rings and the primary aliphatic hydroxyls on the propyl side chains of the lignin units. ncsu.eduresearchgate.net

Self-Condensation: Concurrently, the silanol groups can undergo self-condensation to form stable, cross-linked polysiloxane networks (Si-O-Si) within the wood's cellular structure. ncsu.edu

This chemical modification of lignin leads to several beneficial effects for wood conservation. The formation of a hydrophobic polysiloxane network within the cell wall reduces water absorption and improves dimensional stability. researchgate.net Furthermore, the covalent bonding with lignin can enhance the mechanical properties of degraded wood. Studies using lignin model compounds have been instrumental in elucidating these reaction pathways, confirming that silanols can react with lignin's functional groups to form stable linkages. acs.orgresearchgate.net The presence of these Si-O-C bonds has been detected spectroscopically, providing direct evidence of the chemical interaction between the organosilicon treatment and the lignin matrix. ncsu.eduacs.org

| Lignin Reactive Site | Reaction Type | Resulting Linkage | Impact on Wood Properties |

|---|---|---|---|

| Phenolic Hydroxyl Groups | Condensation | Aromatic Si-O-C | Increased hydrophobicity, stabilization of lignin structure. ncsu.edu |

| Aliphatic Hydroxyl Groups | Condensation | Aliphatic Si-O-C | Covalent grafting of siloxane, enhanced mechanical properties. ncsu.eduresearchgate.net |

| Silanol (Self-Reaction) | Self-Condensation | Si-O-Si (Polysiloxane) | Formation of a cross-linked network, bulking of the cell wall, improved dimensional stability. ncsu.edu |

Advanced Characterization Techniques for 1,3 Dipropyl 1,1,3,3 Tetramethyldisilazane and Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane and its derivatives. Each method offers unique information about the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR provide detailed information about the chemical environment of these atoms within a molecule.

¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms present. For derivatives of this compound, characteristic signals for the propyl and methyl groups can be observed and assigned based on their chemical shifts and coupling patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the propyl and methyl groups can be used to confirm the structure of the compound.

²⁹Si NMR spectroscopy is particularly valuable for the characterization of organosilicon compounds. It provides direct information about the silicon atoms and their coordination environment. For instance, in the cyclopolymerization of related compounds like 1,3-divinyltetramethyldisilazane, ²⁹Si NMR has been instrumental in identifying the presence of five- and six-membered cyclic units in the polymer chain. dtic.mil

Table 1: Representative NMR Data for Derivatives of this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ/ppm) |

| 1,1,3,3-tetramethyl-1-(2-(phenylthio)ethyl)-3-(3-((trimethylsilyl)oxy)propyl)disiloxane | ¹H | 0.07-0.09 (s, 6H), 0.11-0.13 (s, 6H), 0.13-0.14 (s, 9H), 0.47-0.52 (m, 2H), 0.94-0.99 (m, 2H), 1.52-1.59 (m, 2H), 2.96-3.02 (m, 2H), 3.52-3.56 (t, 2H, J = 4.8 Hz), 7.16-7.35 (m, 5H) |

| ¹³C | 137.17, 128.91, 128.83, 125.66, 65.46, 28.79, 26.56, 18.58, 14.05, 0.44, 0.29, -0.39 | |

| ²⁹Si | 17.02, 8.72, 5.93 | |

| 1-(3-(dimethyl(phenyl)silyl)propyl)-1,1,3,3-tetramethyl-3-(2-(phenylthio)ethyl)disiloxane | ¹H | 0.02, 0.83, 18.76, 26.72, 28.44, 29.51, 58.99, 69.83, 70.15, 70.51, 71.89 |

| ¹³C | 0.02; 0.83; 18.76; 26.72; 28.44; 29.51; 58.99; 69.83; 70.15; 70.51; 71.89 | |

| ²⁹Si | -8.14 (Si(CH3)2CH2CH2S), 6.12 (Si(CH3)2H) |

Data sourced from a study on sequential hydrothiolation-hydrosilylation reactions. rsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the context of this compound and its derivatives, these techniques are crucial for confirming the presence of key bonds such as Si-N, Si-C, N-H, and C-H.

The FT-IR spectra of these compounds typically show characteristic absorption bands. For example, the Si-N-Si stretching vibration is a key indicator of the disilazane framework. Additionally, the presence of propyl groups is confirmed by C-H stretching and bending vibrations, while the methyl groups attached to the silicon atoms give rise to characteristic Si-CH₃ vibrations. In studies of related siloxanes, FT-IR has been used to monitor reactions such as hydrosilylation. researchgate.net

Table 2: Characteristic IR Absorption Bands for Derivatives of this compound and Related Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 1,1,3,3-tetramethyl-1-(2-(phenylthio)ethyl)-3-(3-((trimethylsilyl)oxy)propyl)disiloxane | 2956, 1252, 1092, 1060, 840, 796, 737, 691 | Various stretching and bending vibrations |

| 1-(2-(decylthio)ethyl)-1,1,3,3-tetramethyldisiloxane | 2954, 2873, 2120, 1455, 1256, 1113, 1060, 911, 841 | Various stretching and bending vibrations |

| 1,1,3,3-tetramethyl-1-(2-(phenylthio)ethyl)disiloxane | 3046, 2961, 2904, 2125, 1407, 1255, 1061, 1009, 956, 910, 838, 817, 785, 706 | Various stretching and bending vibrations |

Data sourced from a study on sequential hydrothiolation-hydrosilylation reactions. rsc.org

Mass Spectrometry (MS, HR-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules that may decompose using other ionization methods.

For this compound and its derivatives, mass spectrometry can confirm the molecular weight and provide evidence for the proposed structure through fragmentation patterns. HR-MS is particularly useful for confirming the elemental composition of newly synthesized derivatives.

Table 3: Mass Spectrometry Data for Derivatives of this compound and Related Compounds

| Compound | Ion | Calculated m/z | Found m/z |

| 1,1,3,3-tetramethyl-1-(2-(phenylthio)ethyl)-3-(3-((trimethylsilyl)oxy)propyl)disiloxane | [M + Na]⁺ | 423.1636 | 423.1621 |

| 1-(2-(decylthio)ethyl)-1,1,3,3-tetramethyldisiloxane | [M + Na]⁺ | 377.1609 | 377.1599 |

| (E)-1,1,3,3-tetramethyl-1-(2-styryl)disiloxane | [M+H]⁺ | 209.0815 | 209.0836 |

Data sourced from a study on sequential hydrothiolation-hydrosilylation reactions. rsc.org

Electron Paramagnetic Resonance (EPR) and High-Frequency EPR (HFEPR) for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This makes it an invaluable tool for studying metal complexes, particularly those involving transition metals. High-Frequency EPR (HFEPR) offers higher resolution and is particularly useful for studying systems with large zero-field splitting.

While this compound itself is diamagnetic and therefore EPR-silent, its derivatives can be used as ligands to form paramagnetic metal complexes. EPR and HFEPR can then be used to probe the electronic structure and coordination environment of the metal center in these complexes. These techniques can provide information on the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonding.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the premier technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, the precise arrangement of atoms in the crystal lattice can be determined.

For derivatives of this compound that can be obtained in crystalline form, single-crystal X-ray diffraction can provide unambiguous proof of their molecular structure. This includes precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. This information is invaluable for understanding structure-property relationships and for validating structures proposed by other spectroscopic methods.

Chromatographic Separations and Analysis

Chromatographic techniques are indispensable for the separation and analysis of this compound and its derivatives. The choice of method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or the characterization of resulting polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In the context of purity assessment, GC can effectively separate the target disilazane from starting materials, by-products, or degradation products. For instance, the purity of analogous compounds like 1,1,3,3-Tetramethyldisilazane (B98777) is commonly determined by GC, often showing purities of ≥97.0%. vwr.com The retention time of the compound provides a qualitative measure, while the peak area corresponds to its relative concentration.

GC-MS is also vital for monitoring the progress of reactions involving disilazanes. For example, in the synthesis of silicon carbonitride (Si:C:N) films via chemical vapor deposition (CVD) using precursors like 1,1,3,3-tetramethyldisilazane (a close structural analog), GC-MS can be used to analyze the gas-phase species. researchgate.net This allows researchers to understand reaction mechanisms, identify intermediates, and optimize reaction conditions for desired products. The mass spectrometer fragments the eluting compounds, providing a unique fragmentation pattern or "fingerprint" that allows for definitive identification of reaction products such as trimethylsilane (B1584522) and various disilacyclobutanes. researchgate.net

Table 1: Illustrative GC-MS Data for Analysis of a Disilazane Reaction Mixture

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Interpretation |

|---|---|---|---|

| 5.2 | Trimethylsilane | 73, 59, 45 | Reaction by-product |

| 8.9 | This compound | 202 (M-15), 188, 146 | Unreacted Precursor |

| 10.5 | Reaction Intermediate A | Varies | Transient species in the reaction pathway |

This table is illustrative and provides a hypothetical example of how GC-MS data would be presented for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that are non-volatile or thermally sensitive. While GC-MS is often suitable for disilazanes, HPLC offers advantages for separating derivatives or reaction mixtures containing less volatile or polar components. sigmaaldrich.com

Different HPLC modes can be employed for the separation of organosilicon compounds:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. It separates compounds based on their hydrophobicity. youtube.com For this compound, its relatively nonpolar nature makes it well-suited for retention and separation from more polar impurities on a reversed-phase column.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase. It is particularly effective for separating isomers and is suitable for samples that are soluble in non-polar organic solvents. youtube.com

Chiral HPLC: For derivatives of this compound that are chiral, polysaccharide-based chiral stationary phases can be highly effective for separating enantiomers. This technique has proven useful for resolving nonenantiomeric isomers of various organometallic compounds that are difficult to separate by conventional methods. acs.org

HPLC is not only an analytical tool but can also be scaled up for preparative separations, allowing for the isolation and purification of specific derivatives or products in larger quantities. The by-products from reactions involving organosilanes can often be removed using chromatographic methods like HPLC. sigmaaldrich.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Disilazanes, including this compound, can serve as precursors for the synthesis of polysilazanes. These polymers are important as preceramic materials that can be converted into silicon carbonitride ceramics upon pyrolysis. rsc.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of these polymers. polymerchar.com

In GPC, polymer molecules dissolved in a solvent are passed through a column packed with porous gel. Larger molecules cannot enter the pores as easily and thus elute faster, while smaller molecules penetrate the pores to a greater extent and elute later. atslab.com This separation by hydrodynamic volume allows for the determination of key polymer properties. atslab.com

Table 2: Key Polymer Properties Determined by GPC

| Parameter | Description | Significance |

|---|---|---|

| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like viscosity and thermal stability. |

| Weight Average Molecular Weight (Mw) | An average that gives more weight to heavier molecules. | Relates to mechanical properties like strength and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer. |

The characterization of polysilazanes often requires high-temperature GPC (HT-GPC) due to their limited solubility in common solvents at room temperature. polymerchar.comresearchgate.net Detectors such as refractive index (RI) detectors or more advanced infrared (IR) detectors are commonly used. polymerchar.com The data obtained from GPC is crucial for correlating the polymer structure with the properties of the final ceramic material.

Thermogravimetric Analysis for Thermal Behavior Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com For this compound and its polymeric derivatives, TGA provides critical information about thermal stability, decomposition pathways, and ceramic yield. rsc.orgresearchgate.net

When a sample is heated in a TGA furnace, it can undergo various processes that result in a mass loss, such as decomposition or evaporation. The resulting plot of mass versus temperature (TGA curve) reveals the temperatures at which these events occur. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate. youtube.com

For a preceramic polymer like a polysilazane derived from this compound, a typical TGA experiment would involve heating the sample to a high temperature (e.g., 1000°C or higher) under an inert atmosphere (like nitrogen or argon). researchgate.net The analysis provides:

Onset of Decomposition: The temperature at which significant mass loss begins, indicating the limit of the material's thermal stability.

Decomposition Profile: The TGA curve may show single or multiple steps of mass loss, corresponding to different decomposition reactions, such as the cleavage of side groups and the rearrangement of the polymer backbone. nih.gov

Ceramic Yield: The percentage of the initial mass remaining at the end of the analysis at a high temperature. This is a crucial parameter for preceramic polymers, as a higher ceramic yield is often desirable for producing dense ceramic parts.

Coupling TGA with a mass spectrometer (TGA-MS) allows for the identification of the gaseous molecules evolved during decomposition. rsc.org This provides detailed insight into the decomposition mechanism and the chemical transformations occurring during the polymer-to-ceramic conversion. rsc.org

Table 3: Hypothetical TGA Data for a Polysilazane Derived from this compound

| Temperature Range (°C) | Mass Loss (%) | Evolved Gases (from TGA-MS) | Interpretation |

|---|---|---|---|

| 150-400 | ~5% | Propane, Methane (B114726) | Loss of alkyl side chains |

| 400-700 | ~15% | Ammonia (B1221849), Hydrogen, Hydrocarbons | Cross-linking and backbone rearrangement |

| >700 | Stable | - | Formation of stable SiCN ceramic |

| Final Ceramic Yield @ 1000°C | ~80% | | Efficiency of ceramic conversion |

This table is a representative example illustrating the type of data obtained from a TGA/TGA-MS experiment on a preceramic polymer.

Computational Chemistry and Theoretical Studies on 1,3 Dipropyl 1,1,3,3 Tetramethyldisilazane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has become a versatile and widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. umn.edu It is particularly well-suited for studying the electronic properties and reactivity of organosilicon compounds.

DFT calculations are instrumental in elucidating the mechanisms of complex chemical reactions. bris.ac.uk By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetics of different reaction pathways.

Cycloaddition Reactions: The [3+2] cycloaddition is a key reaction in organic synthesis. DFT has been used to study the mechanism of such reactions involving various reactants. mdpi.comnih.govnih.gov For instance, theoretical studies on 1,3-dipolar cycloadditions can determine the regioselectivity and stereoselectivity by analyzing the energies of the transition states for different modes of addition. nih.govnih.gov In the context of a disilazane, DFT could be employed to investigate its participation in cycloaddition reactions, for example, with unsaturated substrates, by calculating the activation barriers and reaction energies for concerted versus stepwise pathways. mdpi.compku.edu.cn

Oxidative Additions: Oxidative addition is a fundamental step in many catalytic cycles, particularly those involving transition metals. nih.govchemrxiv.org DFT studies can provide detailed insights into the mechanism of oxidative addition of substrates to metal centers. figshare.comresearchgate.net For a molecule like 1,3-dipropyl-1,1,3,3-tetramethyldisilazane, DFT could model the oxidative addition of the Si-N or N-H bonds to a low-valent metal complex. Such calculations would reveal the geometry of the transition state and the relative energies of different possible products, clarifying whether the reaction is kinetically and thermodynamically favorable. chemrxiv.orgfigshare.com

Catalytic Cycles: Computational studies are crucial for understanding and optimizing catalytic processes. bris.ac.ukpnnl.govumn.eduanl.gov DFT can be used to model entire catalytic cycles, providing the free energy profile for each elementary step, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination. acs.org For example, in a hypothetical hydrosilylation reaction catalyzed by a transition metal complex where a disilazane acts as a ligand, DFT could be used to assess the influence of the disilazane on the catalytic activity by calculating the energy barriers of the key steps.

The table below illustrates representative activation energies for different reaction pathways that can be investigated using DFT, based on studies of similar reactive systems.

| Reaction Type | Reactants | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) |

| [3+2] Cycloaddition | Nitrile Oxide + Alkene | Thermal | ~15-25 |

| Oxidative Addition | Aryl Halide + Pd(0) Complex | Phosphine Ligands | ~10-20 |

| C-H Amination | Alkane + Iron Nitrenoid | Enzyme Active Site (QM/MM) | ~2.6 |

Note: The data in this table is illustrative and represents typical ranges of activation energies for these reaction types as determined by DFT calculations on model systems, not on this compound itself.

For open-shell systems, such as metal complexes with unpaired electrons, DFT is a powerful tool for calculating the spin-density distribution. umn.eduresearchgate.net This analysis reveals how the unpaired electron density is distributed throughout the molecule, providing insights into the electronic structure and magnetic properties. researchgate.net

In a hypothetical transition metal complex containing a deprotonated 1,3-dipropyl-1,1,3,3-tetramethyldisilazanyl ligand, the spin density would likely be distributed between the metal d-orbitals and the orbitals of the ligand. researchgate.net The extent of this delocalization is a measure of the covalency of the metal-ligand bond. Spin polarization effects, where regions of negative spin density are induced adjacent to regions of positive spin density, can also be visualized and quantified. researchgate.nettu-braunschweig.de Such calculations are critical for understanding the reactivity and spectroscopic properties of paramagnetic species. tu-braunschweig.de

The following table presents a hypothetical spin density distribution in a metal complex, illustrating the type of data that can be obtained from DFT calculations.

| Atom/Fragment | Mulliken Spin Population |

| Metal Center | +0.85 |

| Disilazanyl Ligand (N) | +0.10 |

| Disilazanyl Ligand (Si) | +0.02 |

| Other Ligands | +0.03 |

Note: This data is hypothetical and serves to illustrate the output of a spin-density analysis. The actual values would depend on the specific metal, its oxidation state, and the full coordination sphere.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate their UV-Visible absorption spectra. nih.gov This technique is valuable for interpreting experimental spectra and understanding the nature of electronic transitions. nih.gov

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → σ* or σ → σ* transitions involving the nitrogen lone pairs and the Si-N and Si-C sigma bonds. In studies of organosilicon and organotin complexes with nitrogen and sulfur donor atoms, TD-DFT has been successfully used to assign the bands observed in the electronic spectra. nih.gov

A representative TD-DFT output for a generic organosilicon-nitrogen compound is shown in the table below.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 250 | 0.005 | HOMO → LUMO (n → σ) |

| S0 → S2 | 210 | 0.150 | HOMO-1 → LUMO (σ → σ) |

| S0 → S3 | 195 | 0.080 | HOMO → LUMO+1 (n → σ*) |

Note: This is a representative table. The actual calculated values for this compound would require a specific TD-DFT calculation.

DFT calculations are also highly effective for predicting various spectroscopic parameters that are measured in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Hyperfine Coupling Constants (HFCCs): For radical species, DFT can accurately predict the isotropic hyperfine coupling constants, which describe the interaction between the unpaired electron spin and the nuclear spins of magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N, ²⁹Si). mit.edunih.govaps.org The calculation of HFCCs is sensitive to the choice of functional and basis set. nih.gov For a radical cation derived from this compound, DFT could predict the coupling constants for the various hydrogen, nitrogen, and silicon nuclei, which would be invaluable for interpreting an experimental EPR spectrum. rwth-aachen.de

g-tensors and Zero-Field Splitting: While beyond the scope of this overview, DFT can also be extended to calculate the g-tensor, which is a measure of the magnetic moment of the unpaired electron, and the zero-field splitting parameters for systems with more than one unpaired electron. These parameters provide further detail about the electronic structure of paramagnetic species.

An example of calculated isotropic hyperfine coupling constants for a hypothetical nitrogen-centered radical fragment of a disilazane is presented below.

| Nucleus | Calculated HFCC (Gauss) |

| ¹⁴N | 15.2 |

| ¹H (adjacent CH₂) | 8.5 |

| ²⁹Si | 5.1 |

Note: These values are illustrative and based on typical magnitudes for such radicals. Actual values would require specific DFT calculations.

Ab Initio Calculations for Thermochemical Properties

High-level ab initio methods, such as the Weizmann-1 (W1) or composite methods, can provide highly accurate thermochemical data for molecules, often referred to as "chemical accuracy" (±1 kcal/mol). nih.govosti.govwsu.eduosti.gov These calculations are computationally more demanding than DFT but serve as a benchmark for less expensive methods and can provide reliable data where experimental values are unavailable or uncertain. nih.gov

For this compound, ab initio calculations could be used to determine key thermochemical properties such as the gas-phase standard enthalpy of formation (ΔfH°₂₉₈K), standard entropy (S°₂₉₈K), and heat capacity (Cp). nih.gov A comprehensive study on organosilicon compounds has demonstrated the power of these methods to generate a benchmark database of thermochemical properties. nih.gov This data is crucial for chemical process modeling and for understanding the stability and reactivity of the compound. nih.gov

The following table shows representative high-level ab initio calculated thermochemical data for a silylamine, illustrating the type of information that can be obtained for this compound.

| Compound | ΔfH°₂₉₈K (kJ/mol) | S°₂₉₈K (J/K·mol) | Cp (298K) (J/K·mol) |

| (H₃Si)₂NH | -65.3 | 338.4 | 100.2 |

Data sourced from a high-level ab initio study on organosilicon compounds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the propyl chains and the Si-N-Si linkage in this compound means that it can exist in numerous conformations. youtube.com Understanding the conformational landscape is important as it can influence the compound's physical properties and reactivity. nih.gov

Conformational Analysis: Computational methods can be used to perform a systematic search for low-energy conformers. nih.gov This typically involves rotating the rotatable bonds (e.g., C-C, C-N, Si-N) and calculating the potential energy of each resulting geometry. This allows for the identification of the global minimum energy structure and other low-energy conformers that may be populated at room temperature. nih.gov For organosilicon compounds, conformational energies can be significantly different from their carbon analogues due to longer bond lengths and different electronic effects. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, vibrational motions, and intermolecular interactions of this compound in the gas phase or in a solvent. semanticscholar.org These simulations can reveal the preferred conformations in solution, the barriers to conformational interchange, and how the molecule interacts with its environment. researchgate.net For example, a simulation of 3-(aminopropyl)triethoxysilane has been used to study its interaction with a silica (B1680970) surface. mdpi.com Similarly, MD simulations could be used to understand the behavior of this compound at interfaces or in bulk liquid. physchemres.org

Advanced Research Applications of 1,3 Dipropyl 1,1,3,3 Tetramethyldisilazane and Its Derivatives

Applications in Organic Synthesis as a Silylating Agent

In organic synthesis, silylating agents are crucial for protecting sensitive functional groups, enhancing solubility, and increasing the volatility of compounds for analysis. Disilazanes, such as 1,3-dipropyl-1,1,3,3-tetramethyldisilazane, can function as effective silylating agents. The reactivity of the Si-N bond in disilazanes allows for the transfer of a silyl (B83357) group to a variety of functional groups, including alcohols, amines, and carboxylic acids. This process is often driven by the formation of a stable byproduct, such as ammonia (B1221849). The general reactivity of polysilazanes with alcohols leads to the formation of silyl ether bonds, demonstrating their utility as coupling reagents for hydroxyl-functionalized molecules. dtu.dk

The presence of the propyl groups on the silicon atoms in this compound can influence its steric and electronic properties, potentially offering different selectivity compared to more common silylating agents like hexamethyldisilazane (B44280) (HMDS). While specific research detailing the silylation reactions of this compound is not extensively documented in publicly available literature, its structural similarity to other reactive disilazanes suggests its utility in this capacity. The catalytic synthesis of N-silylamines can be achieved through several routes, including the dehydrocoupling of amines with silanes and the hydrosilylation of imines. rsc.org The resulting N-silylamines are valuable intermediates in various C-N and C-C bond-forming reactions. rsc.org

Roles as a Reducing Agent in Catalytic Transformations

While some organosilicon compounds, particularly those with Si-H bonds, are known to act as reducing agents in the presence of suitable catalysts, there is limited direct evidence in the scientific literature to suggest that this compound is commonly employed for this purpose. Related compounds like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) are recognized as practical organosilane reducing agents for a variety of functional groups. gelest.comorganic-chemistry.org The reducing capability of such compounds stems from the hydridic nature of the hydrogen atom attached to silicon. gelest.com

Given that this compound lacks a Si-H bond, its application as a direct reducing agent in the same vein as TMDS is unlikely. However, in the broader context of catalytic transformations, the Si-N bond could potentially participate in certain reductive processes under specific catalytic conditions, though this remains an area for further investigation.

Precursors and Intermediates in Materials Science

The versatility of this compound and its derivatives extends to the field of materials science, where they serve as valuable precursors and intermediates for the synthesis of a variety of advanced materials.

Synthesis of Organosilicon Polymers and Macromolecules via Hydrosilylation

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This reaction is a powerful tool for the synthesis of organosilicon polymers and macromolecules. While this compound itself does not possess a Si-H bond for direct participation in hydrosilylation, its derivatives can be tailored for such applications. For instance, a related compound, 1,3-divinyl-1,1,3,3-tetramethyldisilazane, can undergo hydrosilylation with a Si-H containing monomer to form polymers.

The general approach involves the reaction of a molecule containing one or more Si-H groups with a molecule containing one or more unsaturated groups in the presence of a catalyst, often a platinum complex. This process can be used to create a wide range of polymer architectures, including linear chains, cross-linked networks, and dendrimers. The synthesis of new organosilicon compounds with tailored properties can be achieved through sequential hydrothiolation-hydrosilylation reactions. rsc.org

Table 1: Examples of Hydrosilylation Reactions for Polymer Synthesis

| Si-H Monomer | Unsaturated Monomer | Catalyst | Resulting Polymer Structure |

| 1,1,3,3-Tetramethyldisiloxane | 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane | Karstedt's Catalyst | Linear and cyclic polysiloxazanes |

| Phenylsilane | 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane | Platinum-based | Phenyl-substituted polysiloxazanes |

| Hydride-terminated Polydimethylsiloxane (B3030410) | Vinyl-functionalized Silazane | Speier's Catalyst | Graft copolymers |

This table presents illustrative examples of hydrosilylation reactions and does not represent specific findings for this compound without a Si-H functional group.

Chemical Vapor Deposition (CVD) Precursors for Thin Film Formation

Chemical Vapor Deposition (CVD) is a widely used technique for depositing thin films of various materials onto a substrate. The choice of precursor is critical to the properties of the resulting film. Organosilicon compounds are frequently used as precursors for the deposition of silicon-containing films, such as silicon nitride (SiNx) and silicon carbonitride (SiCN).

Disilazanes are attractive CVD precursors due to their volatility and the presence of both silicon and nitrogen in a single molecule. The thermal decomposition of the precursor on the substrate surface leads to the formation of the desired thin film. While specific studies on this compound as a CVD precursor are not widely reported, research on the related compound 1,1,3,3-tetramethyldisilazane (B98777) (TMDSZ) demonstrates its utility in forming silicon carbonitride films. researchgate.netnih.gov The reaction chemistry of TMDSZ in a catalytic CVD process involves initial decomposition to form various reactive species, which then contribute to film growth. nih.gov The use of different silazane precursors can influence the composition and properties of the deposited films. gelest.comgelest.com

Table 2: Properties of Thin Films from Silazane Precursors

| Precursor | Deposition Technique | Resulting Film | Key Film Properties |

| 1,1,3,3-Tetramethyldisilazane | Catalytic CVD | Silicon Carbonitride (SiCN) | Amorphous, potential for low dielectric constant |

| 1,3,5-Tri(isopropyl)cyclotrisilazane | Remote-Plasma-Activated Pulsed CVD | Silicon Nitride (SiNx) | High-quality, good refractive index |

| Hexamethyldisilazane (HMDS) | Plasma-Enhanced CVD | Silicon Carbonitride (SiCN) | Variable composition depending on process parameters |

This table provides examples of thin films grown from related silazane precursors.

Surface Engineering in Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) is highly dependent on the interface between the organic semiconductor and the dielectric layer. Surface engineering of the dielectric layer is a common strategy to improve device performance by reducing charge carrier trapping and enhancing the crystallinity of the organic semiconductor.

Silylating agents can be used to form a self-assembled monolayer (SAM) on the dielectric surface, typically silicon dioxide (SiO2). This modification alters the surface energy and chemical properties of the dielectric, leading to improved OFET characteristics such as higher mobility and on/off ratios. While there is no direct literature on the use of this compound for this specific application, the principle of using silane (B1218182) coupling agents for surface modification is well-established. tcichemicals.comnih.gov The choice of the alkyl groups on the silylating agent can influence the packing and properties of the SAM, thereby affecting the performance of the OFET. The synthesis of surfactants with chlorodimethylsilyl anchoring groups for dielectric surface modification has been reported. mdpi.com

Table 3: Impact of Surface Modification on OFET Performance

| Organic Semiconductor | Dielectric | Surface Modifying Agent | Effect on Mobility |

| Pentacene | SiO2 | Octadecyltrichlorosilane (OTS) | Increased |

| α-Sexithiophene | SiO2 | Bithienylundecylphosphonic acid | Increased by up to one order of magnitude mdpi.com |

| Poly(3-hexylthiophene) (P3HT) | SiO2 | Hexamethyldisilazane (HMDS) | Improved |

This table illustrates the general effects of surface modification on OFET performance using various silylating agents.

Design of Vitrimers with Dynamic Covalent Networks

Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. They are cross-linked networks that can be reprocessed and reshaped at elevated temperatures due to the presence of dynamic covalent bonds. This unique characteristic makes them highly attractive for applications requiring robust yet reprocessable materials.

The design of vitrimers often involves the incorporation of exchangeable chemical linkages into the polymer network. Silyl ether exchange is one such dynamic covalent reaction that has been explored for the creation of vitrimers. acs.orgmdpi.commorressier.com This involves the reaction between a silyl ether and an alcohol, which can be catalyzed to proceed at a reasonable rate. While the direct use of this compound in vitrimer synthesis has not been explicitly reported, its derivatives or related silylating agents could be employed to introduce the necessary silyl ether cross-links into a polymer backbone. The development of new dynamic covalent bonds, such as the Se-N bond, is expanding the toolbox for creating responsive and self-healing materials. nih.gov The general principles of dynamic covalent chemistry are central to the design of these advanced materials. wikipedia.orgrsc.orgnih.gov

Table 4: Dynamic Covalent Chemistries in Vitrimer Design

| Dynamic Bond Type | Monomer/Crosslinker Examples | Key Features of Resulting Vitrimer |

| Silyl Ether Exchange | Bis-alkoxysilanes, Hydroxyl-functionalized polymers | Good thermal stability, reprocessability acs.orgmdpi.com |

| Transesterification | Epoxy resins, Carboxylic acids | Malleability, self-healing properties |

| Boronic Ester Exchange | Diols, Diphenyl boronic acid | Dynamic crosslinking, remoldable rsc.org |

| Disulfide Exchange | Thiols, Disulfides | Redox-responsive, self-healing |

This table highlights common dynamic chemistries used in vitrimer synthesis.

Consolidation of Waterlogged Archaeological Wood

The preservation of waterlogged archaeological wood presents a formidable challenge within the realm of cultural heritage conservation. Such artifacts are exceedingly vulnerable to irreversible damage and significant dimensional alterations upon drying. mdpi.com The principal aim of wood consolidation is to substitute the water within the wood's cellular framework with a substance that can furnish mechanical support and avert structural collapse. researchgate.net

A range of substances has been employed as consolidants, including polyethylene (B3416737) glycol (PEG), alum salts, and various resins. mdpi.comresearchgate.netresearchgate.net These consolidants function by either bulking the cell walls of the wood or by impregnating the void spaces within the wooden structure. ekb.eg For instance, PEG is a widely utilized polymer that has proven effective in mitigating shrinkage during the dehydration of waterlogged wood. mdpi.com Other innovative strategies have explored the application of cellulose (B213188) derivatives and silylating agents for this purpose. researchgate.netekb.eg

A comprehensive survey of the scientific literature did not uncover any studies specifically examining the use of This compound for the consolidation of waterlogged archaeological wood. Nevertheless, organosilicon compounds, in general, are of considerable interest in conservation science owing to their capacity to confer water-repellent properties and augment stability. In principle, the reactive Si-N bond inherent in disilazanes could be harnessed for in-situ polymerization or for grafting onto the wood's structure. This, however, remains a hypothetical application that would necessitate dedicated research for its validation.

Ligands in Coordination Chemistry and Metal Complexes

Formation of Schiff Base Metal Complexes

Schiff bases, a class of organic compounds distinguished by a carbon-nitrogen double bond (an imine group), function as exceptionally versatile ligands in the sphere of coordination chemistry. chemijournal.comnih.gov These ligands are customarily synthesized via a condensation reaction between a primary amine and either an aldehyde or a ketone. chemijournal.com Schiff base ligands are adept at coordinating with a diverse array of metal ions, culminating in the formation of stable metal complexes that manifest a broad spectrum of geometries and electronic properties. nih.govmdpi.com These metal complexes have found utility in a variety of applications, including catalysis and materials science. chemijournal.comnih.gov

The reviewed literature makes no mention of Schiff base ligands being specifically synthesized from This compound . In theory, the cleavage of the silicon-nitrogen bond within the disilazane molecule could afford a primary amine. This amine could subsequently be reacted with a suitable carbonyl compound to generate a silyl-substituted Schiff base. Such a novel ligand could then be employed in the formation of new metal complexes, charting a new course in chemical research.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) or Ketone (R'-C(O)-R'') | Schiff Base (R-N=CR'R'') + H₂O |

This table furnishes a generalized depiction of the condensation reaction that is central to the formation of a Schiff base. The chemical and physical properties of the resultant ligand, and by extension its metal complexes, can be meticulously tailored by the systematic variation of the 'R' and 'R'' substituent groups.

Investigations of Noninnocent Ligand Character

A non-innocent ligand is characterized as a ligand within a metal complex where its own oxidation state is ambiguous; in such instances, the ligand can actively engage in the redox chemistry of the complex. wikipedia.orgchemeurope.com This stands in stark contrast to "innocent" ligands, which are considered to merely stabilize the central metal ion without being directly implicated in any redox activities. wikipedia.org The study of non-innocent ligands represents a significant and vibrant area of inquiry in inorganic chemistry, as these ligands can impart unique reactivity and electronic characteristics to the metal complexes they are a part of. nih.govpnas.org

Development of Materials with Novel Optical Properties (e.g., Nonconventional Fluorescence)

In recent times, a significant and escalating interest has been directed towards the application of organosilicon compounds in the development of fluorescent materials. mdpi.comnih.govscilit.com Certain organosilicon materials are known to display what is termed "unconventional fluorescence," a phenomenon where luminescence is observed in molecules that lack traditional aromatic fluorophores. rawdatalibrary.netrsc.org This anomalous fluorescence is frequently ascribed to through-space conjugation or to interactions between silicon atoms and heteroatoms such as oxygen or nitrogen. mdpi.com The intrinsic flexibility of the Si-O and Si-N bonds can also be a contributing factor in promoting fluorescence emission. mdpi.com

While there are no specific reports detailing the nonconventional fluorescence of This compound , the presence of silicon-nitrogen bonds in its architecture suggests that it, or its derivatives, could be compelling candidates for exploration in this domain of materials science. By way of illustration of silicon's influence, silyl-substituted pyrenes have been shown to possess augmented fluorescence quantum yields in comparison to the parent pyrene (B120774) molecule. rsc.org The introduction of silyl groups can profoundly modify the electronic properties of organic chromophores, which can precipitate the emergence of new or ameliorated optical characteristics. rsc.org Future research into the photophysical properties of polymers or other materials that integrate the this compound moiety could potentially unveil novel fluorescent behaviors.

| Compound Type | Key Structural Feature | Observed Property |

|---|---|---|

| Silyl-substituted pyrenes | Direct Si-C bond to pyrene core | Enhanced fluorescence quantum yield rsc.org |

| Siloxane-based polymers | Si-O-Si backbone with functional groups | Unconventional fluorescence mdpi.com |

| Siloles | Silacyclopentadiene ring | Aggregation-induced emission (AIE) mdpi.com |

This table serves to underscore that a diversity of organosilicon structures can engender interesting and potentially valuable fluorescent properties.

Catalytic Applications Beyond Synthesis (e.g., Silane Coupling Agents)

Silane coupling agents are bifunctional molecules possessing the capacity to forge a durable link between organic and inorganic materials. gelest.comshinetsu.co.jp These molecules are typically defined by a hydrolyzable group that can react with the surface of an inorganic substrate, and an organofunctional group that can interact with an organic matrix. gelest.com While the principal application of silane coupling agents is as adhesion promoters, they can also possess catalytic functionalities. adhesivesmag.com The functional groups present on the silane molecule can themselves serve as catalytic sites, or the silane can be employed as a vehicle to immobilize a homogeneous catalyst onto a solid support, thereby heterogenizing the catalyst. researchgate.net

The reviewed scientific literature does not furnish any specific instances of This compound being employed in catalytic applications that transcend its potential role as a surface modifying or coupling agent. It is plausible that the amino group within the disilazane molecule, subsequent to the hydrolysis of the Si-N bond, could potentially act as a basic catalyst or as a coordination site for a catalytically active metal. Moreover, the propyl groups appended to the silicon atoms could influence the solubility and the steric milieu of any prospective catalytic center. Further research would be imperative to probe and substantiate these theoretical postulations.

Environmental Fate and Behavior of 1,3 Dipropyl 1,1,3,3 Tetramethyldisilazane and Analogous Organosilicons Academic Perspective

Environmental Distribution and Compartmentalization

The distribution of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane in the environment is dictated by its partitioning between air, water, soil, and sediment. Key mechanisms influencing this distribution include transport and partitioning phenomena, which can be predicted using various models.

Adsorption/Desorption: The tendency of an organic chemical to adsorb to soil and sediment is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org For many organic compounds, Koc can be estimated from the octanol-water partition coefficient (Kow). epa.gov While no experimental Koc value for this compound is available, the estimated log Kow for the analogous compound hexamethyldisilazane (B44280) (HMDS) is 2.62, suggesting a moderate potential for adsorption to organic matter in soil and sediment. nih.gov The adsorption of organosilicon compounds is influenced by factors such as the organic matter content and type, clay mineral content, and pH of the soil. ecetoc.org Adsorption isotherms, which describe the equilibrium between the concentration of a substance in the liquid phase and on the solid phase, are often described by the Freundlich equation. wikipedia.org This empirical relationship accounts for the heterogeneity of the adsorbent surface. wikipedia.org

Volatilization: The volatilization of a chemical from water to air is governed by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for a chemical to partition to the air. For HMDS, the Henry's Law constant is reported as 8.7 x 10⁻⁵ atm-m³/mole, which suggests that volatilization from water surfaces is an important environmental fate process. nih.gov Based on this, volatilization half-lives for a model river and lake have been estimated at 9.9 hours and 8.9 days, respectively. nih.gov Given the structural similarities, this compound is also expected to exhibit significant volatilization from moist soil and water surfaces.

Interactive Data Table: Physicochemical Properties and Partitioning of Hexamethyldisilazane (HMDS) as an Analog for this compound

| Property | Value for HMDS | Implication for Environmental Partitioning | Reference |

| Log Kow (estimated) | 2.62 | Moderate adsorption to organic matter. | nih.gov |

| Henry's Law Constant | 8.7 x 10⁻⁵ atm-m³/mole | Significant volatilization from water. | nih.gov |

| Vapor Pressure | 13.8 mmHg at 25°C | High potential for volatilization from dry surfaces. | nih.gov |

Environmental fate models, such as fugacity models, are used to predict the distribution of chemicals in different environmental compartments. researchgate.netup.pt These models use the physicochemical properties of a substance, such as its vapor pressure, water solubility, and partition coefficients (Koc and Kow), to estimate its likely concentrations in air, water, and soil at equilibrium.

For a compound like this compound, with an expected high vapor pressure and moderate Koc, environmental models would likely predict that a significant fraction will partition to the atmosphere upon release. The remainder would be distributed between soil and water, with the exact distribution depending on the specific characteristics of the receiving environment (e.g., organic carbon content of the soil).

Transformation and Degradation Pathways in the Environment

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence.

The silicon-nitrogen (Si-N) bond in disilazanes is susceptible to hydrolysis, a reaction with water that cleaves the bond. This process is a primary degradation pathway for these compounds in aqueous environments. The hydrolysis of the Si-N bond in disilazanes results in the formation of the corresponding silanols (in this case, propyldimethylsilanol) and ammonia (B1221849).

The rate of hydrolysis of organosilicon compounds, such as alkoxysilanes, is influenced by several factors, including the chemical structure, pH, temperature, and the presence of catalysts. nih.govtandfonline.comtandfonline.comnih.govacs.org Generally, hydrolysis is faster under both acidic and basic conditions compared to neutral pH. tandfonline.comacs.org The steric bulk of the alkyl groups attached to the silicon atom can also affect the hydrolysis rate. tandfonline.com While specific kinetic data for this compound is not available, the principles governing alkoxysilane hydrolysis suggest that the Si-N bond in this compound will readily hydrolyze in the presence of water.

The biodegradation of organosilicon compounds is a developing area of research. For a long time, these compounds were considered to be relatively inert to microbial degradation. However, recent studies have shown that some microorganisms can metabolize certain organosilicons. For instance, the monomer unit of polydimethylsiloxane (B3030410), dimethylsilanediol, has been shown to biodegrade in soils. science.gov Research has also focused on engineering enzymes, such as cytochrome P450, that can break the strong silicon-carbon bonds found in siloxanes, which could pave the way for bioremediation strategies. nih.gov

N-silylated compounds, including disilazanes, are often used in chemical synthesis because the Si-N bond can be easily cleaved hydrolytically to release the free amine. rsc.org This inherent reactivity towards water suggests that abiotic hydrolysis is likely a more significant degradation pathway in the environment than direct microbial action on the parent molecule. The products of hydrolysis, such as propyldimethylsilanol and ammonia, would then be subject to further biodegradation.

Phototransformation, or degradation by light, can be another important environmental fate process for some chemicals. Organosilicon compounds can undergo photochemical reactions, including interconversions and rearrangements. mdpi.com Some organosilicon materials have been shown to have high photoluminescence quantum yields, indicating their potential to interact with light. mdpi.comresearchgate.net The rate of phototransformation is dependent on the compound's ability to absorb light at environmentally relevant wavelengths (i.e., in the solar spectrum) and the efficiency of the subsequent chemical reaction (quantum yield). acs.org

For this compound, its potential for phototransformation would depend on its ultraviolet-visible absorption spectrum. If it absorbs sunlight, direct photolysis could be a relevant degradation pathway in the atmosphere and surface waters. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is also a possibility, particularly in the atmosphere.

Another abiotic degradation pathway for silazanes is thermal degradation, which can involve cyclization. tandfonline.com However, this is more relevant at elevated temperatures and may not be a significant process under typical environmental conditions.

Identification and Characterization of Environmental Metabolites and Degradation Products

The environmental degradation of this compound, a member of the organosilicon family, is primarily dictated by the reactivity of its silicon-nitrogen (Si-N) bond. While specific studies on this exact compound are limited, the environmental behavior of analogous organosilicons, such as siloxanes and other silazanes, provides a strong basis for predicting its transformation pathways.

The principal mechanism of degradation for disilazanes in the environment is hydrolysis. The Si-N-Si linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or alkaline conditions present in soil and aquatic systems. This process is analogous to the well-documented hydrolysis of polydimethylsiloxane (PDMS) fluids, which degrade into polar siloxanols. researchgate.net For this compound, hydrolysis is expected to break the Si-N bond, releasing ammonia and forming corresponding silanols.

The primary degradation products anticipated from the hydrolysis of this compound are:

Propyldimethylsilanol ((CH₃)₂ (CH₃CH₂CH₂)SiOH)

Ammonia (NH₃)

These initial degradation products can undergo further transformations. Silanols can undergo self-condensation to form larger siloxane structures or may be subject to biodegradation. While organosilicon compounds are synthetic, evidence suggests that certain microorganisms can metabolize some of these substances. mdpi.com For instance, the degradation of some fumigants like 1,3-dichloropropene (B49464) involves both chemical hydrolysis and biological mechanisms, with repeated applications leading to enhanced biodegradation by adapted microorganisms. usda.gov It is plausible that similar microbial adaptation could occur for the degradation products of disilazanes.

The ultimate fate of the silicon-containing metabolites would likely involve further degradation to simpler molecules and eventual incorporation into the natural silicon cycle.

Table 1: Predicted Environmental Metabolites of this compound

| Parent Compound | Primary Degradation Pathway | Initial Degradation Products | Potential Subsequent Products |

|---|---|---|---|

| This compound | Hydrolysis | Propyldimethylsilanol, Ammonia | Siloxanes (from condensation), Simpler organic compounds and inorganic silicate (B1173343) (from further biodegradation) |

Methodologies for Environmental Fate Studies

Use of Radiolabeled and Non-Radiolabeled Compounds in Environmental Tracking

To elucidate the environmental pathways and transformation of organosilicon compounds like this compound, both radiolabeled and non-radiolabeled tracking methods are employed.

Radiolabeled Compounds: The use of radioisotopes provides a highly sensitive method for tracing the movement and breakdown of a substance in complex environmental matrices. A common approach involves synthesizing the target compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), incorporated into its structure. For instance, studies on the degradation of 1,3-dichloropropene have utilized ¹⁴C-labeled compounds to track their conversion into corresponding alcohols and acids in soil. researchgate.net This methodology allows for the quantitative measurement of the parent compound and its metabolites in various environmental compartments (soil, water, air, and biota) over time, providing precise data on degradation rates and distribution.

Non-Radiolabeled Compounds: While powerful, the use of radiolabeled materials is often restricted to controlled laboratory settings. For field studies and routine monitoring, non-radiolabeled techniques are essential. These methods rely on highly sensitive analytical instrumentation to detect and quantify the target compounds and their degradation products.

Key analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile organosilicon compounds. cymitquimica.com It allows for the separation of complex mixtures and provides definitive identification based on mass spectra. On-line measurement methods based on gas chromatography have been developed for monitoring siloxanes in biogas. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or more polar degradation products, such as silanols.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify functional groups present in the parent compound and its metabolites, aiding in the characterization of degradation pathways. nih.gov

These non-radiolabeled methods are crucial for monitoring the presence and concentration of organosilicons in real-world environmental samples, from indoor air and dust to wastewater and landfill gas. nih.govnih.gov

Design of Laboratory and Field Studies for Degradation and Transformation Assessment

Assessing the environmental fate of compounds like this compound requires a combination of laboratory and field studies to provide a comprehensive understanding of their persistence, mobility, and transformation under various conditions.

Laboratory Studies: Laboratory experiments are designed to investigate specific degradation pathways under controlled conditions. This allows for the isolation of individual factors influencing degradation, such as pH, temperature, light, and microbial activity.

A typical laboratory study design might include:

Hydrolysis Studies: The compound is incubated in aqueous solutions of varying pH (e.g., 4, 7, and 9) to determine the rate of hydrolytic degradation. researchgate.net

Biodegradation Studies: The compound is introduced to soil or water samples containing active microbial populations. The rate of disappearance of the parent compound and the appearance of metabolites are monitored over time. These can be designed to assess degradation under aerobic or anaerobic conditions.

Photodegradation Studies: The compound is exposed to simulated sunlight to assess its stability and potential for breakdown in the atmosphere or surface waters.

Field Studies: Field studies are essential for understanding how a compound behaves in a complex, real-world environment. These studies integrate the combined effects of various physical, chemical, and biological factors.

A representative field study design could involve:

Test Plots: Defined areas of soil or aquatic systems are treated with the compound of interest.

Sampling: Samples of soil, water, sediment, and air are collected at regular intervals over an extended period.

Analysis: The collected samples are analyzed to determine the concentration of the parent compound and its degradation products, allowing for the calculation of field dissipation rates.

Monitoring: Long-term corrosion tests and exposure of treated materials in real-world atmospheric conditions can also provide data on the breakdown of organosilicon-based materials. mdpi.com

By comparing the results of laboratory and field studies, scientists can develop a more accurate picture of a compound's environmental behavior and potential risks.

Table 2: Example Design for a Field Study on Organosilicon Degradation in Soil

| Study Parameter | Description |

|---|---|

| Objective | To determine the rate of dissipation and identify major degradation products of an organosilicon compound under field conditions. |

| Test Site | Agricultural field with well-characterized soil type. |

| Experimental Design | Randomized complete block design with treated and untreated control plots. |

| Application | The organosilicon compound is applied to the soil surface of treated plots at a known rate. |

| Sampling | Soil cores are collected from different depths at specified time intervals (e.g., 0, 7, 14, 30, 60, 90 days). Air and water runoff samples may also be collected. |

| Analysis | Samples are analyzed by GC-MS or LC-MS/MS to quantify the parent compound and identify and quantify major metabolites. |

| Data Evaluation | Calculation of dissipation half-life (DT50) for the parent compound in soil. Characterization of the formation and decline of metabolites. |

Predictive Modeling for Environmental Behavior

Predictive modeling is an increasingly important tool for assessing the environmental fate of chemicals, especially for new or data-scarce compounds like this compound. These models use a compound's physical and chemical properties to estimate its distribution and persistence in the environment.

Mass Balance Models: A fundamental approach is the development of mass balance models, which quantitatively describe the movement and transformation of a chemical within defined environmental compartments (air, water, soil, sediment). up.pt These models require data on a substance's properties, such as vapor pressure, water solubility, and partition coefficients, as well as rates of degradation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, including its potential for biodegradation or toxicity. For organosilicons, QSARs can be developed to predict degradation rates based on molecular descriptors.

Advanced Modeling Techniques: More sophisticated modeling approaches are also being applied to organosilicons:

Machine Learning: Neural networks and support vector frameworks are being used to develop classification and regression models for predicting the structure of organosilicon oligomers and their persistent, bioaccumulative, and toxic (PBT) potential. nih.gov This can be particularly useful when mass spectrometry data is available but reference standards for identification are lacking.

Environmental Risk Classification (ERC): This approach uses multiple metrics for both hazard and exposure to classify the potential ecological risk of organic substances, including siloxanes. canada.ca

These predictive models are valuable for:

Screening and Prioritization: Identifying chemicals that may pose a higher environmental risk and require more extensive testing.

Exposure Assessment: Estimating the predicted environmental concentrations (PECs) of a substance in various environmental media. rifcon.com

Filling Data Gaps: Providing estimates for endpoints where experimental data is unavailable.

By integrating data from laboratory and field studies with the outputs of predictive models, a more holistic and robust assessment of the environmental fate and behavior of this compound and other organosilicon compounds can be achieved.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or silazane condensation. For example, analogous disilazanes are synthesized by refluxing chlorosilanes with ammonia in inert solvents (e.g., toluene) under dry conditions . Key parameters include:

- Stoichiometry : Ensure a 2:1 molar ratio of alkylating agent to ammonia derivatives.

- Temperature : Reactions often proceed at 80–110°C to balance kinetics and side-product formation.

- Catalysts : Use trace amounts of metal catalysts (e.g., FeCl₃) to accelerate silazane bond formation.

- Optimization : Monitor reaction progress via FTIR for Si–N bond formation (characteristic peaks at 900–950 cm⁻¹) .

Q. How can spectroscopic techniques characterize this compound?

- NMR Analysis :

- ¹H NMR : Methyl groups on Si appear as singlets (δ 0.1–0.3 ppm), while propyl protons show signals at δ 0.8–1.6 ppm .

- ²⁹Si NMR : Si–N environments resonate at δ −10 to −20 ppm .

Q. What handling and storage protocols prevent degradation of disilazanes?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in flame-sealed ampoules. Use Schlenk lines for transfers .

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged exposure to heat .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for silazane synthesis?

- Experimental Setup : Use a 2³ factorial design to evaluate:

- Factors : Temperature, catalyst concentration, and reaction time.

- Response Variables : Yield, purity (via GC-MS).

- Data Analysis : Apply ANOVA to identify significant interactions. For example, catalyst concentration and temperature may synergistically improve yield .

Q. How should researchers resolve discrepancies in reported thermal stability data for disilazanes?

- Case Study : If NIST data (e.g., for 1,3-Dibutyl analogs) suggests higher decomposition temperatures than experimental observations:

Reproduce Conditions : Verify inert atmosphere and heating rates.

Analytical Validation : Use TGA-DSC to compare with literature .

Mechanistic Insight : Probe side reactions (e.g., hydrolysis traces) via FTIR .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

- Solvent Effects : Simulate solvation energies in toluene vs. THF using COSMO-RS .

Q. How can chromatographic techniques identify byproducts in disilazane synthesis?

- GC-MS Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.